Product packaging for Di-(2-aminoisobutyl)amine(Cat. No.:CAS No. 80135-19-9)

Di-(2-aminoisobutyl)amine

Cat. No.: B8786075
CAS No.: 80135-19-9
M. Wt: 159.27 g/mol
InChI Key: LAFADOMFLHUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-(2-aminoisobutyl)amine is a specialized polyamine compound serving as a valuable building block in organic synthesis and materials science research. Its structure, featuring multiple nitrogen atoms, makes it a versatile precursor for the development of more complex molecules, such as ligands for catalysis, pharmaceutical intermediates, and components for polymer chemistry. Researchers utilize its amine groups in nucleophilic substitution and condensation reactions to create novel compounds. As a potential ligand, it could form complexes with various metal ions, which may be investigated for catalytic activity or material properties. Handling and Safety: Specific handling precautions, GHS hazard statements, and first-aid measures for this compound should be detailed here based on the Safety Data Sheet (SDS). This section must include personal protective equipment (PPE) requirements, such as wearing gloves and eye protection, and state that the compound should only be used in a well-ventilated area, such as a fume hood. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21N3 B8786075 Di-(2-aminoisobutyl)amine CAS No. 80135-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80135-19-9

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

IUPAC Name

1-N-(2-amino-2-methylpropyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C8H21N3/c1-7(2,9)5-11-6-8(3,4)10/h11H,5-6,9-10H2,1-4H3

InChI Key

LAFADOMFLHUDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC(C)(C)N)N

Origin of Product

United States

Synthetic Methodologies for Di 2 Aminoisobutyl Amine and Analogues

Direct Amination and Reductive Amination Approaches

Direct amination and reductive amination are fundamental methods for the formation of C-N bonds and are highly relevant to the synthesis of complex amines.

The alkylation of amines is a classical approach to synthesizing more substituted amines. masterorganicchemistry.com However, the direct alkylation of a primary amine with a bulky alkyl halide can be challenging and often leads to a mixture of products due to overalkylation. masterorganicchemistry.com For a sterically hindered secondary amine like Di-(2-aminoisobutyl)amine, this method would likely involve the reaction of 2-aminoisobutylamine with a suitable 2-aminoisobutyl derivative containing a leaving group.

A more controlled approach involves the N-alkylation of sterically hindered secondary amines using alkyl tosylates in the presence of a non-nucleophilic base. Research has demonstrated a high-yielding method for the N-alkylation of secondary amines with α-substituents using alkyl tosylates and 1,2,2,6,6-pentamethylpiperidine in toluene. thieme-connect.com This method has been shown to be effective for hindered systems and proceeds without racemization for chiral amino acid derivatives, which is a crucial consideration for potential stereoselective syntheses. thieme-connect.com

Reactant 1Reactant 2BaseSolventProductYieldReference
Hindered Secondary AmineAlkyl Tosylate1,2,2,6,6-pentamethylpiperidineTolueneN-alkylated Tertiary AmineHigh thieme-connect.com
Diethyl L-aspartateEthyl Tosylate1,2,2,6,6-pentamethylpiperidineTolueneN-ethyl diethyl L-aspartate91% thieme-connect.com

This table illustrates the general conditions for the N-alkylation of hindered secondary amines.

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds and amines via an imine intermediate. wikipedia.org This method is particularly attractive for preparing sterically hindered amines as it can be more controlled than direct alkylation. rsc.org The synthesis of this compound via this route could conceptually involve the reaction of 2-aminoisobutylamine with a corresponding carbonyl precursor, followed by reduction.

The direct reductive amination of ketones with primary and secondary amines using carbon monoxide as a deoxygenating agent, catalyzed by rhodium and ruthenium complexes, has been developed as an atom-economical methodology for synthesizing sterically hindered tertiary amines. rsc.org This approach avoids the use of stoichiometric reducing agents and generates water as the primary byproduct.

Challenges in reductive amination can arise with sterically demanding ketones and amines due to the unfavorable condensation step. nih.gov To overcome this, a zinc-mediated carbonyl alkylative amination has been developed, which offers a robust and general method for the efficient synthesis of complex alkylamines, including those with significant steric bulk. nih.gov

Carbonyl CompoundAmineReducing Agent/CatalystProductKey FeatureReference
KetonePrimary/Secondary AmineCO, Rh/Ru catalystSterically Hindered Tertiary AmineAtom-economical rsc.org
Aldehyde/KetoneAmine(Me3Si)3Si–H / hvα-Branched AminePhotoredox catalysis nih.gov
Aldehyde/KetoneAmineZincα-Branched AmineOvercomes limitations of CRA nih.gov

This table summarizes different reductive amination strategies applicable to the synthesis of sterically hindered amines.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. clockss.org The Strecker reaction, a classic MCR, can be adapted for the synthesis of α-amino nitriles, which are precursors to amino acids and diamines. While double Strecker reactions of diketones with diamines have been explored for heterocyclic synthesis, the reaction of sterically hindered amines like N-methylaniline with benzaldehyde (B42025) and trimethylsilyl (B98337) cyanide has been shown to produce the corresponding α-amino nitrile. clockss.org This suggests that a multicomponent approach could be devised for the synthesis of building blocks for this compound.

A Lewis acid-catalyzed three-component, direct-type Mannich reaction of aldehydes, secondary amines, and glycine (B1666218) derivatives has been reported to afford anti-α,β-diamino ester derivatives with high diastereoselectivity. organic-chemistry.org This highlights the potential of MCRs in constructing vicinal diamine frameworks.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral vicinal diamines is of significant interest due to their prevalence in bioactive molecules and their use as chiral ligands in asymmetric catalysis. acs.orgrsc.org Given that 2-aminoisobutylamine is chiral, this compound can exist as chiral isomers.

Several strategies for the catalytic asymmetric synthesis of 1,2-diamines have been developed. These include:

Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines is an efficient method for obtaining chiral 1,2-diamines with different substituents on the amino groups. rsc.org

Diamination of alkenes: Asymmetric diamination of alkenes provides a direct route to chiral vicinal diamines. rsc.org

Reductive coupling: A copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines has been shown to produce chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org

Furthermore, the stereoselective synthesis of molecules containing quaternary carbon centers, such as those present in the isobutyl groups of the target molecule, is a challenging area of organic synthesis. nih.govnih.gov Methods for the enantioselective formation of quaternary stereocenters often involve catalytic processes, including copper-catalyzed additions of organometallic nucleophiles to prochiral Michael acceptors. nih.gov A copper-catalyzed method for the enantio- and diastereoselective synthesis of chiral homoallylic amines bearing a quaternary carbon has also been reported. nih.gov

MethodKey FeaturesReference
Catalytic aminolysis of meso-aziridinesEfficient for obtaining chiral 1,2-diamines. rsc.org
Asymmetric diamination of alkenesDirect route to chiral vicinal diamines. rsc.org
Copper-catalyzed reductive couplingProduces single stereoisomers of chiral 1,2-diamino synthons. acs.org
Copper-catalyzed enantioselective additionsFormation of quaternary stereocenters. nih.govnih.gov

This table highlights various methods for the stereoselective synthesis of chiral diamines and related structures.

Atom-Economical and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of atom-economical and sustainable processes. For the synthesis of diamines, this often involves catalytic methods that minimize waste and the use of hazardous reagents.

The hydroamination of allyl amine derivatives is a 100% atom-economical approach for the synthesis of substituted 1,2-diamines. nih.gov Rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles has been shown to produce a wide range of unsymmetrical vicinal diamines. nih.gov

Another sustainable approach is the electrochemical synthesis of 1,2-diazides from alkenes, which can then be reduced to 1,2-diamines. nih.gov This method avoids the need for stoichiometric chemical oxidants and allows for precise control of the reaction conditions. nih.gov The electrosynthesis is assisted by a manganese catalyst and uses readily available electrode materials. nih.gov

Functionalization and Derivatization Strategies

The functionalization and derivatization of sterically hindered amines like this compound can be challenging due to reduced reactivity. However, recent advances have provided methods to functionalize such compounds.

A catalytic method for the direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines has been reported. nih.gov These diazenes can then undergo deaminative functionalization, allowing for the transformation of C-N bonds into C-halogen, C-H, C-O, C-S, C-Se, and C-C bonds. nih.gov This provides a versatile platform for the derivatization of sterically hindered amines.

Direct α-C–H bond functionalization of unprotected cyclic amines has also been achieved, offering a strategy for the regioselective functionalization of amines with existing α-substituents. nih.gov While this has been demonstrated for cyclic amines, the underlying principles could potentially be adapted for acyclic systems.

In-Depth Analysis of this compound's Coordination Chemistry Remains Elusive Due to Lack of Available Scientific Data

The inquiry sought to explore several key aspects of this compound's role as a ligand, including its denticity, coordination modes, and the steric and electronic factors that would influence its interactions with metal ions. Furthermore, the planned investigation was to cover the synthesis and structural analysis of its potential complexes with transition metals such as copper(II), nickel(II), palladium(II), and zinc(II), as well as the thermodynamics, kinetics, and geometric influences related to metal-ligand binding.

While general principles of coordination chemistry involving amine and diamine ligands are well-established, the specific structural features of this compound, particularly the presence of bulky isobutyl groups adjacent to the amino functionalities, suggest that it would exhibit unique steric hindrance and electronic effects. These characteristics would likely have a profound impact on its coordination behavior, influencing the stability, geometry, and reactivity of its metal complexes. However, without dedicated research on this compound, any discussion of these properties would be purely speculative and would not meet the standards of scientific accuracy.

Searches for alternative names or common synonyms for this compound also did not yield any relevant results pertaining to its coordination chemistry. This suggests that the compound may be a novel or niche ligand that has not yet been extensively studied or reported in the context of coordination chemistry.

Consequently, the creation of an authoritative and detailed article as outlined in the initial request is not feasible. The absence of empirical data from synthetic, structural, thermodynamic, and kinetic studies prevents a factual and in-depth exploration of the coordination chemistry of this compound. Further research and publication in the field would be necessary to provide the scientific foundation for such an article.

Coordination Chemistry of Di 2 Aminoisobutyl Amine

Complexation with Main Group Metals and Lanthanides/Actinides

No research articles, patents, or other scientific publications were identified that describe the synthesis, characterization, or properties of coordination complexes formed between Di-(2-aminoisobutyl)amine and main group metals (such as those from groups 1, 2, and 13-16 of the periodic table), lanthanides, or actinides. Consequently, no data on bond lengths, coordination numbers, stability constants, or spectroscopic properties of such complexes can be provided.

Supramolecular Assembly through Metal-Ligand Interactions

The use of this compound in the construction of supramolecular assemblies through interactions with metal ions has not been reported in the scientific literature.

Formation of Metal-Organic Frameworks (MOFs) with this compound Functionalization

There are no published studies on the incorporation of this compound as a linker or a functionalizing agent in the synthesis of Metal-Organic Frameworks (MOFs). As a result, no data tables detailing the structural parameters (e.g., pore size, surface area) or properties of any such MOFs can be presented.

Catalytic Efficacy of Di 2 Aminoisobutyl Amine and Its Metal Complexes

Organocatalysis Mediated by Di-(2-aminoisobutyl)amine

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of this field, capable of acting through various activation modes.

This compound possesses the fundamental properties to function as both a Brønsted base and a nucleophilic catalyst.

Brønsted Base Catalysis : As a Brønsted base, the amine can abstract a proton from a substrate, increasing its nucleophilicity. The steric hindrance provided by the isobutyl groups is crucial. Similar to highly hindered bases like N,N-diisopropylethylamine (DIPEA), this compound could deprotonate a pronucleophile to generate a reactive anion without engaging in competitive nucleophilic attack on the electrophile. nih.gov This is particularly advantageous in reactions where the catalyst's nucleophilicity would lead to undesired side products. For instance, in palladium-catalyzed allylic C-H amination, sterically hindered bases have been shown to be effective in promoting the reaction by generating the required concentration of the deprotonated nucleophile while minimizing interference with the catalytic cycle. nih.gov

Nucleophilic Catalysis : The primary amino groups of this compound can also act as nucleophiles. In this role, the catalyst attacks an electrophilic substrate to form a reactive, covalently bound intermediate, which is more susceptible to a subsequent reaction. princeton.eduyoutube.com A classic example is the activation of aldehydes or ketones through the formation of an enamine or an iminium ion. youtube.com The formation of these intermediates enhances the reactivity of the carbonyl compound, facilitating reactions such as aldol additions, Michael additions, and Mannich reactions. mdpi.com

The dual primary amine functionality could potentially lead to cooperative effects or allow for the molecule to act as a bifunctional catalyst, where one amine group engages the electrophile and the other interacts with the nucleophile. mdpi.com

The development of chiral analogues of this compound opens the door to asymmetric organocatalysis, a powerful tool for synthesizing enantioenriched molecules. nih.gov By introducing stereocenters into the catalyst's structure, it can control the spatial orientation of reactants in the transition state, favoring the formation of one enantiomer over the other.

Chiral primary and secondary amines, often derived from amino acids, are highly effective in asymmetric transformations. york.ac.ukmdpi.commdpi.com A chiral version of this compound could be employed in key asymmetric C-C bond-forming reactions. For example, in an asymmetric Michael addition, one amine function could form an enamine with a donor ketone or aldehyde, while the chiral scaffold directs the approach of the Michael acceptor to a specific face, thereby controlling the stereochemical outcome.

Table 1: Representative Asymmetric Michael Addition Catalyzed by a Chiral Diamine Analogue This table illustrates the potential efficacy of a chiral analogue of this compound based on typical results observed with other chiral primary amine organocatalysts.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene259592
2PropanalN-Benzylmaleimide15CH₂Cl₂08895
3AcetoneChalcone10THF259189

Transition Metal Catalysis Utilizing this compound Ligands

The two nitrogen atoms of this compound make it an excellent candidate for a bidentate "N,N" ligand in transition metal catalysis. wikipedia.org By coordinating to a metal center, the ligand can modulate its steric and electronic properties, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.comgoogle.com

In homogeneous catalysis, the ligand plays a critical role in defining the coordination sphere of the metal catalyst. This compound would form a stable chelate ring with a metal ion, a common feature of effective ligands derived from amino acids or diamines. wikipedia.org The steric bulk of the isobutyl groups can create a specific chiral pocket around the metal, which is essential for enantioselective reactions, and can also promote reductive elimination steps.

Metal complexes incorporating amine and amino acid-derived ligands have been successfully used in a variety of C-C bond-forming reactions. nih.govipleiria.ptnih.gov For example, palladium complexes are widely used for cross-coupling reactions, and the choice of ligand is paramount. A Pd(II) complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings. Similarly, copper complexes with amine-based ligands are effective in Chan-Evans-Lam couplings and alkylation reactions. nih.gov The ligand helps to stabilize the active catalytic species and facilitate the key steps of oxidative addition and reductive elimination.

Table 2: Potential Application in a Palladium-Catalyzed Asymmetric Allylic Alkylation This table shows hypothetical results for a reaction catalyzed by a chiral this compound-Pd complex, based on established performance of similar catalytic systems.

EntrySubstrateNucleophileBaseYield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonateBSA9896
21,3-Diphenylallyl acetateNitromethaneNaH9291
3rac-Cyclohexenyl acetateDimethyl malonateK₂CO₃9594

Ruthenium, rhodium, and iridium complexes bearing amine ligands are potent catalysts for hydrogenation and dehydrogenation reactions. mdpi.com These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the formation of double bonds, respectively. In catalytic hydrogenation, the amine ligand can participate in the activation of H₂ and facilitate the transfer of hydride to the substrate. For instance, the hydrogenation of ketones to alcohols is a common benchmark reaction for such catalysts. nih.gov

Conversely, in dehydrogenation reactions, the catalyst facilitates the removal of hydrogen from a substrate. marquette.edu Ruthenium complexes, for example, have shown high activity for the dehydrogenation of amines to form imines or enamines. marquette.edu Chiral iridium complexes with amino acid ligands have been used for the selective oxidative dehydrogenation of amino acids. mdpi.com A complex of this compound with Ru or Ir could prove effective in these transformations, with the ligand framework providing stability and controlling selectivity.

Table 3: Illustrative Catalytic Transfer Hydrogenation of a Ketone This table presents expected outcomes for a transfer hydrogenation reaction using a this compound-Ru complex, with isopropanol as the hydrogen source.

EntrySubstrateCatalyst Loading (mol%)BaseTime (h)Conversion (%)
1Acetophenone1KOtBu4>99
21-Indanone1KOtBu698
34-Chloroacetophenone1.5KOtBu5>99

Ligand Role in Homogeneous Catalytic Transformations

Oxidation and Reduction Reactions

Metal complexes of this compound and structurally similar diamines are effective catalysts for a range of oxidation and reduction reactions. The steric hindrance provided by the isobutyl groups can influence substrate accessibility and selectivity, while the electronic properties of the metal center dictate the catalytic activity.

Oxidation Catalysis: Iron complexes featuring amino-pyridine ligands, which share functional similarities with this compound, have demonstrated notable catalytic activity in the oxidation of various substrates. rsc.orgnsf.gov For instance, iron(II) complexes have been successfully employed in the oxidation of activated methylene groups and secondary alcohols to their corresponding ketones, utilizing tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.org The catalytic efficiency is influenced by the ligand's structure, with yields ranging from 22% to 91%. rsc.org Spectroscopic studies, such as UV-vis experiments, have provided evidence for the formation of a key [Fe-O-O-t-Bu] intermediate during the catalytic cycle. rsc.org

Similarly, molybdenum and vanadium complexes with amino acid ligands have shown high activity in the epoxidation of alkenes like cyclohexene. scirp.orgresearchgate.net In these systems, the choice of metal ion is critical, with molybdenum complexes often exhibiting superior performance in epoxidation reactions. scirp.orgresearchgate.net

Reduction Catalysis: In the realm of reduction reactions, anionic amido iron(II) complexes have emerged as highly active catalysts for the regioselective hydrosilylation of alkenes. nih.gov The catalytic cycle is thought to involve the formation of an iron hydride species, which is a key intermediate in the transfer of hydrogen to the substrate. nih.gov The presence of an anionic ligand framework can enhance the activation of the silane and facilitate the hydride transfer steps. nih.gov Ruthenium complexes with dipeptide-based ligands have also been utilized in the enantioselective reduction of ketones, achieving high yields and selectivities. mdpi.com

Table 1: Performance of Amino-Ligand Metal Complexes in Oxidation Reactions
Catalyst SystemSubstrateOxidantProductYield (%)Reference
[Fe(OTf)2L2] (L = α-iminopyridine)Secondary Alcoholst-BuOOHKetones22 - 91 rsc.org
Molybdenum-Histidine ComplexCyclohexenetert-butylhydroperoxideCyclohexene Oxide54.8 scirp.org
Vanadium-Histidine ComplexCyclohexenetert-butylhydroperoxideCyclohexene Oxide33.3 scirp.org

Enantioselective Catalysis with Chiral this compound Metal Complexes

The introduction of chirality into the this compound ligand framework opens the door to asymmetric catalysis, a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral metal complexes derived from such ligands can create a specific three-dimensional environment around the active site, enabling the selective formation of one enantiomer over the other.

Research into structurally related chiral ligands provides insight into the potential of chiral this compound. For example, chiral Fe(III) complexes generated in situ from tridentate ligands have been used for the highly efficient asymmetric desymmetrization of meso-epoxides, yielding enantiopure β-amino alcohols with high enantioselectivity (up to 99% ee) and yields (up to 95%). rsc.org Furthermore, these iron-based catalysts have demonstrated excellent recyclability, maintaining their performance over multiple catalytic cycles. rsc.org

In another example, palladium(II)-catalyzed enantioselective C–H arylation of N-phthalyl-protected α-aminoisobutyric acid has been achieved using a chiral thioether ligand. This method affords chiral α,α-disubstituted amino acids with high enantiomeric excesses, up to 98% ee. nih.gov The development of novel chiral ligands is crucial for expanding the scope and improving the efficiency of such enantioselective transformations. nih.gov

Iridium-catalyzed asymmetric hydrogenation of β-amino ketones to produce chiral γ-amino alcohols has also been extensively studied, with specialized chiral ligands leading to excellent yields (98–99%) and enantioselectivities (98–>99% ee). nih.gov These reactions are pivotal for the synthesis of key pharmaceutical intermediates. nih.gov

Table 2: Enantioselective Reactions Catalyzed by Chiral Amine-Based Metal Complexes
Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Fe(III) with Chiral Tridentate LigandAsymmetric Desymmetrization of meso-EpoxidesCyclohexene Oxide95up to 99 rsc.org
Pd(II) with MPAThio LigandEnantioselective C–H ArylationN-phthalyl-protected Aib44 - 7486 - 98 nih.gov
[Ir(COD)Cl]2 with (RC,SP,RC)-L6 LigandAsymmetric Hydrogenationβ-Amino Ketones98 - 9998 - >99 nih.gov
Cu(II) Salen ComplexAsymmetric AlkylationAlanine enolate-75 - 90 nih.gov

Heterogeneous Catalysis and Immobilization Strategies

Immobilizing this compound-based catalysts onto solid supports transforms them into heterogeneous catalysts. This approach offers significant advantages, including simplified catalyst separation from the reaction mixture, enhanced catalyst stability, and the potential for continuous processing in flow reactors.

This compound as a Functional Group on Solid Supports

This compound can be anchored onto various solid supports, such as silica, alumina, titania, or organic polymers, through covalent bonding. A common strategy involves reacting the amine groups of the ligand with functional groups present on the support material. For instance, supports can be pre-functionalized with reactive groups like chloropropyltrimethoxysilane, which can then undergo nucleophilic substitution with the amine groups of the ligand. mdpi.com

Amine-functionalized mesoporous materials, such as MCM-41, have been developed as efficient and recyclable heterogeneous catalysts. rsc.org These materials possess high surface areas and ordered pore structures, which can enhance catalytic activity by improving the accessibility of active sites. rsc.org Characterization techniques such as FT-IR, TGA, XRD, and solid-state NMR are used to confirm the successful grafting of the amine functional groups onto the support. rsc.org

Solid-supported amines are also pivotal in reactive CO2 capture and conversion technologies. nih.gov In these systems, the amine groups first capture CO2 from a gas stream, and a co-immobilized metal catalyst (e.g., Ru, Pd) then hydrogenates the captured CO2 into valuable chemicals like methane or methanol. nih.gov

Performance in Flow Systems and Reactor Design

The use of immobilized this compound catalysts in continuous flow reactors represents a significant advancement for industrial chemical synthesis. mit.edu Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. durham.ac.uk

Packed-bed reactors are commonly employed for flow catalysis, where the solid-supported catalyst is packed into a column through which the reaction mixture is continuously pumped. nih.gov The performance of these systems is often evaluated by metrics such as space-time yield (STY), which measures the amount of product generated per unit volume of reactor per unit time.

For example, in the continuous flow biosynthesis of chiral amino alcohols, co-immobilized enzymes in a packed-bed reactor demonstrated a space-time yield up to four times higher than that of the corresponding batch reaction. nih.gov Similarly, the continuous reduction of nitroaromatic compounds to valuable aromatic amines has been successfully demonstrated in 3D-printed fixed-bed reactors loaded with functionalized resins. mdpi.comnih.gov Studies comparing different catalyst formulations have shown that while one catalyst might exhibit higher activity in batch mode, another may show superior long-term stability and capacity under continuous flow conditions, highlighting the importance of catalyst design tailored for flow applications. mdpi.comnih.gov

Table 3: Performance of Immobilized Amine-Based Catalysts in Flow Systems
Catalyst SystemReactionReactor TypeKey Performance MetricResultReference
Co-immobilized Amine Dehydrogenase and Glucose Dehydrogenase(S)-2-aminobutan-1-ol synthesisPacked-bed columnMax. Space-Time Yield (STY)124.5 g L-1 d-1 nih.gov
Rhenium Nanoparticles on NMDG-functionalized ResinNitroaromatic reduction3D-Printed Fixed-BedCatalytic Capacity1.383 mmolNAC mLcat-1 mdpi.comnih.gov
Immobilized Reagents on Polymer SupportsDipeptide SynthesisPacked columns in flow systemReaction Time3 - 4 hours thieme-connect.de

Applications in Advanced Materials Science

Integration into Polymeric Materials

No specific data was found regarding the use of Di-(2-aminoisobutyl)amine as a polymerization initiator or modifier.

No specific research was identified on the integration of this compound into amine-functionalized polymers for CO2 capture or separation membranes.

Role in Supramolecular Gels and Soft Materials

No literature was found detailing the role of this compound in the formation of supramolecular gels or other soft materials.

Composite Materials and Surface Functionalization

There is no available research on the specific process of grafting this compound onto inorganic substrates.

No studies were found that investigate the use of this compound for adhesion promotion or interfacial modification in composite materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting molecular geometry, vibrational frequencies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the preferred three-dimensional arrangements (conformers) of a molecule. For flexible molecules like Di-(2-aminoisobutyl)amine, which has multiple rotatable bonds, conformational analysis is crucial for understanding its behavior.

A typical DFT study involves optimizing the geometry of various possible conformers and calculating their relative energies to identify the most stable forms. Studies on similar polyamines and amino acids have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. nih.gov For this compound, hydrogen bonds could form between the primary amine groups and the central secondary amine. DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311++G(d,p)), can predict the geometries and relative stabilities of these conformers. nih.govresearchgate.net

Conformer TypeKey Dihedral AnglesRelative Energy (kcal/mol) (Illustrative)Stabilizing Interactions
Extended Chain~180°0.00Steric minimization
Folded (H-bonded)~60°-1.50Intramolecular N-H···N hydrogen bond
Partially FoldedMixed-0.75Weaker H-bonds, reduced steric strain

Note: This table is illustrative, showing typical results expected from a DFT conformational analysis of a polyamine. The values are not specific experimental data for this compound.

The electronic structure of an amine is characterized by the presence of a lone pair of electrons on the nitrogen atom, which is fundamental to its basicity and nucleophilicity. lumenlearning.com In this compound, there are three nitrogen atoms, each with a lone pair, making it a potent multi-site Lewis base.

Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand hybridization, charge distribution, and the nature of the chemical bonds. nih.gov The nitrogen atoms in amines are typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.org The C-N bond lengths in non-conjugated amines are typically around 147 pm. libretexts.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's reactivity. For amines, the HOMO is often localized on the nitrogen lone pair, indicating its role as the primary site for electrophilic attack.

Computational Modeling of Coordination Complexes

The multiple amine groups in this compound make it an excellent ligand for forming coordination complexes with metal ions. Computational modeling is a valuable tool for predicting the structure, stability, and reactivity of these metal complexes.

For instance, studies on zinc(II) complexes with similar tridentate nitrogen ligands like bis(2-aminoethyl)amine have shown distorted trigonal-bipyramidal stereochemistry. rsc.org Similar modeling for this compound complexed with a metal like Cu(II) or Zn(II) would involve placing the ligand around the metal ion and performing a geometry optimization to find the lowest energy structure.

The stability constant (log β) of a complex, which quantifies the strength of the metal-ligand interaction, can also be estimated computationally. While challenging, theoretical approaches can calculate the Gibbs free energy of the complexation reaction, from which the stability constant can be derived. For palladium(II) complexes with amino acids, stability constants (logβ₁₁₀) are typically in the range of 8–12. nih.gov

Metal IonPredicted Coordination NumberLikely GeometryPredicted M-N Bond Lengths (Å) (Illustrative)
Cu(II)4 or 5Distorted Square Planar / Square Pyramidal2.0 - 2.2
Zn(II)4 or 5Tetrahedral / Trigonal Bipyramidal2.1 - 2.3
Ni(II)4 or 6Square Planar / Octahedral2.0 - 2.2

Note: This table provides illustrative predictions for coordination complexes of this compound based on known chemistry of similar polyamine ligands.

Coordination complexes of polyamines are often investigated for their catalytic activity. Computational chemistry is instrumental in elucidating the mechanisms of these catalytic reactions. By modeling the entire reaction pathway, including reactants, transition states, and products, researchers can understand the step-by-step process of the catalytic cycle.

For example, if a this compound-metal complex were used to catalyze a reaction, DFT calculations could be used to:

Model the binding of substrates to the metal center.

Locate the transition state structure for the key bond-forming or bond-breaking step.

Calculate the activation energy barrier, which determines the reaction rate.

Investigate the role of the ligand in stabilizing the transition state.

Studies on other amine-based organocatalysts have successfully used DFT to rationalize the stereoselectivity of asymmetric reactions by comparing the energies of different transition state intermediates. mdpi.com

Molecular Dynamics Simulations of Amine-Based Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic picture of molecular behavior, which is essential for understanding processes in solution, such as conformational changes and intermolecular interactions. MD simulations are governed by force fields, which are sets of parameters that define the potential energy of the system. fu-berlin.de

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces on each atom at discrete time steps. researchgate.net This allows for the observation of:

Solvation: How solvent molecules arrange around the amine groups.

Conformational Dynamics: The transitions between different conformers and their populations over time.

Intermolecular Interactions: The formation and breaking of hydrogen bonds with solvent molecules or other solute molecules.

Simulations of amino acids and other biomolecules are routinely performed using software packages like GROMACS or Amber with established force fields such as AMBER, CHARMM, or OPLS. nih.govmdpi.com Such simulations provide insights into how the molecule explores its conformational landscape in a condensed phase, which can differ significantly from the gas-phase predictions of quantum chemical calculations. kpi.ua

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and stereochemistry of Di-(2-aminoisobutyl)amine and its complexes.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR of complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment of all signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. iium.edu.my Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. iium.edu.my

For metal complexes of this compound that are solids, solid-state NMR (ssNMR) spectroscopy becomes an indispensable technique. nih.gov ssNMR can provide information on the local environment and coordination of the ligand around the metal center in its crystalline or amorphous solid form. mpg.denih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening observed in solid samples. nih.gov

Table 1: Representative NMR Data for Amine Compounds This table presents typical chemical shift ranges for functional groups found in aliphatic amines. Specific values for this compound would require experimental determination.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-NH₂ 2.5 - 3.0 35 - 50
-CH-NH₂ 2.8 - 3.5 45 - 60
-C-(CH₃)₂ 0.9 - 1.2 20 - 30
>NH 0.5 - 2.0 -

X-ray Crystallography of Metal Complexes and Derivatives

The synthesis of metal complexes with this compound, for example with transition metals like copper(II) or nickel(II), can lead to the formation of single crystals suitable for X-ray diffraction analysis. researchgate.net The resulting structural data are crucial for understanding the relationship between the structure of the complex and its chemical or physical properties.

Table 2: Illustrative Crystallographic Parameters for a Metal-Amine Complex This table provides an example of the type of data obtained from an X-ray crystal structure analysis. Actual data for a this compound complex would depend on the specific metal and crystallization conditions.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) 105.2
Metal-N bond length (Å) 2.05 - 2.15
N-Metal-N bond angle (°) 85 - 95

Chiroptical Spectroscopy (CD, VCD) for Chiral this compound Complexes

This compound is a chiral molecule, existing as enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for studying the stereochemistry of its chiral metal complexes. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. rsc.org The CD spectrum of a chiral complex of this compound can provide information about the absolute configuration of the ligand and the stereochemistry of the metal coordination sphere. rsc.org Induced CD signals can arise from the chelation of the chiral ligand to the metal center. rsc.orgrsc.org Vibrational Circular Dichroism (VCD) is another chiroptical technique that can provide detailed conformational information.

Mass Spectrometry for Complex Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion, providing valuable structural information. nih.govresearchgate.netdiva-portal.org The fragmentation pattern of protonated this compound would be expected to show characteristic losses related to its structure, such as the loss of ammonia (B1221849) or cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms (α-cleavage). libretexts.org

Table 3: Predicted Fragmentation Pattern for Protonated this compound This table shows a hypothetical fragmentation pattern based on the known fragmentation of aliphatic amines. libretexts.org

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
[M+H]⁺ [M+H - NH₃]⁺ NH₃
[M+H]⁺ [M+H - C₄H₁₀]⁺ C₄H₁₀ (isobutane)
[M+H]⁺ [CH₂NH₂]⁺ fragment -

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. yakhak.orggoogle.comutwente.nl For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. yakhak.orgnih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, a chiral derivatizing agent can be used to form diastereomers that can then be separated on a standard achiral column. google.com

Gas chromatography (GC) can also be used for the analysis of this compound, often after derivatization to increase its volatility.

Table 4: Example of HPLC Conditions for Chiral Amine Separation This table provides typical parameters for the chiral separation of amines. Optimal conditions for this compound would need to be developed experimentally.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 1.0 mL/min
Detection UV or Fluorescence (after derivatization)
Temperature 25 °C

Thermal Analysis of Functionalized Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of materials functionalized with this compound. researchgate.netunt.edu For example, if this compound is used to functionalize a polymer, TGA can determine the temperature at which the material starts to decompose and the amount of weight loss at different temperatures. researchgate.netmdpi.com DSC can be used to measure the glass transition temperature (Tg) and melting point (Tm) of such polymers, providing insight into how the functionalization affects their physical properties. netzsch.comnih.gov

Table 5: Representative Thermal Analysis Data for an Amine-Functionalized Polymer This table illustrates the type of data obtained from TGA and DSC analysis.

Analysis Parameter Value
TGA Onset of Decomposition (Tonset) 350 °C
TGA Temperature at Max Decomposition Rate (Tmax) 375 °C
DSC Glass Transition Temperature (Tg) 110 °C

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to Di-(2-aminoisobutyl)amine. Current methodologies for synthesizing structurally similar polyamines often involve multi-step processes with harsh reagents. Novel pathways could explore greener chemistry principles, such as:

Catalytic Amination: Investigating direct amination of diols or other precursors using advanced catalytic systems to reduce waste and improve atom economy.

Biocatalytic Routes: Employing enzymes, such as transaminases or engineered amine dehydrogenases, could offer highly selective and environmentally benign synthetic alternatives. mdpi.com

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate easier scale-up for industrial applications.

Exploration of New Catalytic Transformations

The unique structural features of this compound, with its multiple nitrogen donor sites, make it a promising candidate as a ligand in catalysis. Future explorations in this area could include:

Asymmetric Catalysis: Designing chiral variants of the molecule or its metal complexes to act as catalysts in asymmetric reactions, such as hydrogenations or C-C bond-forming reactions, is a significant area for potential development. mdpi.com

Organocatalysis: Investigating the potential of this compound itself as a metal-free organocatalyst for various organic transformations, leveraging its basic and nucleophilic properties. mdpi.com

Tandem Reactions: Developing catalytic systems based on this amine that can facilitate multiple reaction steps in a single pot, thereby increasing synthetic efficiency.

Design of Next-Generation Amine-Functionalized Materials

Incorporating this compound into various materials could lead to next-generation products with enhanced properties. Research in this domain is expected to target:

CO2 Capture Sorbents: Grafting the amine onto porous supports like silica, zeolites, or metal-organic frameworks (MOFs) could produce materials with high capacity and selectivity for carbon dioxide capture from industrial flue gas or the atmosphere. mdpi.comchemrxiv.org The branched structure and density of amine sites are critical factors for performance. researchgate.net

Polymer Additives: Using it as a building block or cross-linking agent in polymers to enhance thermal stability, mechanical strength, or flame retardancy.

Ion Exchange Resins: Developing new resins for water purification and metal ion sequestration, taking advantage of the chelating properties of the polyamine structure.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate research and development related to this compound. Future work will likely involve:

Density Functional Theory (DFT): Using DFT to model the compound's electronic structure, reactivity, and interaction with other molecules, such as CO2 or metal ions. arxiv.orgnih.gov This can help predict its behavior in catalytic or separation applications.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the molecule and its behavior when integrated into larger systems, such as polymers or on surfaces. nih.gov

Machine Learning (ML): Applying ML models trained on large datasets of amine properties to predict the performance of this compound-functionalized materials, thereby guiding experimental efforts toward the most promising candidates. arxiv.org

Interdisciplinary Research with Related Fields

The potential applications of this compound extend across various scientific disciplines, inviting collaborative research efforts:

Bioinorganic Chemistry: Studying the coordination chemistry of this amine with various metal ions to model active sites in metalloenzymes or to develop new metal-based therapeutic or diagnostic agents.

Chemical Biology: Designing and synthesizing derivatives of this compound as molecular probes to study biological processes involving polyamines, without direct therapeutic application.

Environmental Chemistry: Investigating the use of materials functionalized with this compound for the detection and removal of heavy metal pollutants from water sources, leveraging its strong chelating abilities.

Q & A

Basic Research Questions

Q. What methodologies are used to synthesize and characterize tertiary amine acrylamides like Di-(2-aminoisobutyl)amine for dental applications?

  • Answer : Synthesis involves copolymerizing multifunctional acrylamides (e.g., BMAAPMA, TMAAEA) with urethane dimethacrylate (UDMA) at 40 wt%, using dual initiators (0.2 wt% DMPA and 0.4 wt% DPI-PF6) activated by near-infrared (NIR) light (320–500 nm, 630 mW/cm²). Polymerization kinetics are monitored in real-time via Fourier-transform infrared spectroscopy (FTIR) to track conversion degrees (DC) . Nuclear magnetic resonance (NMR) is employed to assess monomer degradation kinetics, while flexural strength and modulus are measured using three-point bending tests per ISO 4049 standards .

Q. How is the cytotoxicity of this compound evaluated in vitro?

  • Answer : Cytotoxicity is assessed using MTT assays on undifferentiated odontoblast-like cells (OD-21) and human dental pulp stem cells (h-DPSCs). Cell viability is quantified at varying monomer concentrations (mM range), with h-DPSCs showing higher sensitivity. Glutathione adduct formation and reactive oxygen species (ROS) production are analyzed to elucidate mechanisms of oxidative stress .

Q. What standardized tests are used to evaluate water sorption and solubility of acrylamide-based polymers?

  • Answer : Per ISO 4049.1, samples are dried to constant mass, immersed in water for 7 days, and re-weighed. Water sorption (μg/mm³) and solubility (μg/mm³) are calculated from initial dry weight, post-immersion weight, and final dry weight. Statistical significance is determined via ANOVA/Tukey’s test (α = 0.05) .

Advanced Research Questions

Q. How do polymerization kinetics of tertiary amine acrylamides contradict their mechanical performance in dental resins?

  • Answer : Despite lower polymerization rates (Rpmax) and final conversion degrees (DC) compared to acrylates like HEMA, acrylamides exhibit comparable or superior flexural strength (FS: 80–95 MPa) and modulus (E: 2.5–3.2 GPa). This discrepancy arises from their tertiary amine cores, which enhance crosslinking density and hydrolytic stability, offsetting slower polymerization . Data from Table 1 ( ) shows FS for acrylamide-UDMA blends (89 ± 6 MPa) vs. HEMA-UDMA (82 ± 5 MPa), with p < 0.05.

Q. What mechanisms explain the paradoxical biocompatibility of certain acrylamides despite their electrophilic reactivity?

  • Answer : While acrylamides like BMAAPMA exhibit high electrophilicity, their resonance-stabilized carbonyl groups reduce reactivity with biomolecules. Higher molecular weight and branching limit cellular uptake, as shown in h-DPSC assays where low mM concentrations of multi-acrylamides (e.g., BAADA) outperformed HEMA in viability (75% vs. 65%, p < 0.001). Hydrolysis resistance further minimizes toxic byproducts like methacrylic acid .

Q. How can researchers resolve contradictions in biofilm inhibition data for acrylamide-modified resins?

  • Answer : Biofilm assays (e.g., luciferase ATP activity, crystal violet staining) reveal context-dependent efficacy. For example, BAADA reduces S. mutans metabolic activity by 40% (RLU = 12,500 vs. control 21,000) but shows no significant reduction in biofilm adhesion area (Figure 5, ). This suggests acrylamides inhibit metabolic pathways without disrupting physical biofilm architecture. Researchers must combine multiple assays (e.g., impingement testing, qPCR) to disentangle these effects .

Q. What experimental strategies optimize the balance between monomer reactivity and biocompatibility in resin formulations?

  • Answer : A factorial design approach is recommended:

  • Step 1 : Screen acrylamide candidates via QSAR models prioritizing low electrophilicity (e.g., Hammett constants) and high hydrophobicity.
  • Step 2 : Validate polymerization kinetics (Rpmax, DC) using FTIR/NIR.
  • Step 3 : Assess cytotoxicity gradients (MTT, ROS assays) across cell lines.
  • Step 4 : Use ANOVA to identify trade-offs (e.g., BAADA’s high FS vs. moderate cytotoxicity).
    This method is validated in , where DEBAAP achieved optimal FS (92 MPa) and cell viability (70%) .

Data Interpretation Guidelines

  • For Conflicting Mechanical vs. Biological Data : Cross-reference Table 1 ( ) with cytotoxicity results ( ). For example, TMAAEA’s high FS (94 MPa) correlates with lower h-DPSC viability (60%), necessitating compromise in formulation design.
  • Statistical Thresholds : Use p < 0.001 for biofilm assays and p < 0.05 for mechanical tests, as defined in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.